![molecular formula C18H18N2O3 B2521470 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol CAS No. 1062224-47-8](/img/structure/B2521470.png)
5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the phenol group might be involved in reactions such as acid-base equilibria or electrophilic aromatic substitution. The methoxy groups could potentially undergo reactions such as demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar hydroxyl and methoxy groups might increase its solubility in polar solvents .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
The molecular structure and properties of related compounds, such as 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, have been investigated using quantum chemical calculations and molecular docking. These studies provide insights into the molecular parameters, intramolecular charge transfers, and potential biological effects, which can be crucial for understanding the characteristics and applications of similar compounds like 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol in scientific research (A. Viji et al., 2020).
Hydrogen-Bonded Chains in Similar Molecules
Research on molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, which is structurally similar to 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol, highlights the formation of hydrogen-bonded chains. These studies contribute to a deeper understanding of molecular interactions and structures, which are vital for the development of new materials and drugs (J. Trilleras et al., 2005).
Tautomerism in NH-Pyrazoles
The tautomerism of NH-pyrazoles, a category that includes compounds structurally related to 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol, has been investigated. Understanding the tautomerism in these compounds is crucial for their application in drug design and development, as it influences their chemical properties and interaction with biological targets (P. Cornago et al., 2009).
Antibacterial Activity of Related Compounds
Studies on compounds similar to 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol, such as various oxadiazoles derivatives, have shown significant antibacterial activity. This suggests potential applications in the development of new antibacterial agents (N. P. Rai et al., 2009).
Synthesis and Characterization of Analogous Compounds
The synthesis and characterization of related compounds, such as 2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone, provide valuable information for the chemical synthesis of compounds like 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol. This knowledge is essential for the development of new compounds with potential applications in various fields of chemistry and medicine (V. P. Landage et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-17(14-6-4-5-7-16(14)23-3)18(20-19-11)13-9-8-12(22-2)10-15(13)21/h4-10,21H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNGOHJGOKLDDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326236 | |
Record name | 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol | |
CAS RN |
1062224-47-8 | |
Record name | 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.